2-(3,4-DIMETHOXYPHENYL)-4-({[2-(2,5-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-5-METHYL-1,3-OXAZOLE
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Overview
Description
2-(3,4-DIMETHOXYPHENYL)-4-({[2-(2,5-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-5-METHYL-1,3-OXAZOLE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-DIMETHOXYPHENYL)-4-({[2-(2,5-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-5-METHYL-1,3-OXAZOLE typically involves multi-step organic reactions. The process may start with the preparation of the oxazole and pyrazolo intermediates, followed by their coupling through a thioether linkage. Common reagents used in these reactions include:
Oxidizing agents: for the formation of oxazole rings.
Reducing agents: for the reduction of intermediate compounds.
Catalysts: such as palladium or copper catalysts to facilitate coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve:
High-pressure reactors: to enhance reaction rates.
Purification techniques: such as chromatography and recrystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-DIMETHOXYPHENYL)-4-({[2-(2,5-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-5-METHYL-1,3-OXAZOLE can undergo various chemical reactions, including:
Oxidation: where the compound may be oxidized to form sulfoxides or sulfones.
Reduction: leading to the formation of reduced derivatives.
Substitution: where functional groups on the aromatic rings can be substituted with other groups.
Common Reagents and Conditions
Oxidizing agents: such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: like sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution reagents: such as halogens or alkylating agents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may be investigated for its potential biological activity. The presence of multiple functional groups suggests that it could interact with various biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its structure may allow it to interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may make it suitable for specialized applications.
Mechanism of Action
The mechanism of action of 2-(3,4-DIMETHOXYPHENYL)-4-({[2-(2,5-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-5-METHYL-1,3-OXAZOLE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-DIMETHOXYPHENYL)-4-({[2-(2,5-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-5-METHYL-1,3-OXAZOLE: can be compared with other heterocyclic compounds that contain oxazole or pyrazolo groups.
Similar compounds: include this compound and this compound.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-4-[[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylmethyl]-5-methyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O3S/c1-16-6-7-17(2)20(12-16)21-14-23-27(28-10-11-31(23)30-21)35-15-22-18(3)34-26(29-22)19-8-9-24(32-4)25(13-19)33-5/h6-14H,15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZNSDJMRXHGMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN3C=CN=C(C3=C2)SCC4=C(OC(=N4)C5=CC(=C(C=C5)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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